N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound contains a thiadiazole ring, a fluorophenyl group, and a dihydropyridazine carboxamide moiety. The presence of these diverse functional groups makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyridazine ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving thiadiazole and dihydropyridazine derivatives.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the dihydropyridazine carboxamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives and dihydropyridazine carboxamides. Compared to these, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to the presence of the ethylsulfanyl group and the fluorophenyl moiety, which confer unique chemical and biological properties. Some similar compounds are:
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide .
Properties
Molecular Formula |
C15H12FN5O2S2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C15H12FN5O2S2/c1-2-24-15-19-18-14(25-15)17-13(23)12-11(22)7-8-21(20-12)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3,(H,17,18,23) |
InChI Key |
YBOOZVQLPAFINX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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